

Application Notes and Protocols: The Use of Ammonium Sulfide in Qualitative Cation Analysis

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Compound of Interest

Compound Name: Ammonium sulfide

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These application notes provide a detailed overview and experimental protocols for the use of **ammonium sulfide** in the systematic qualitative analysis of inorganic cations. This classical analytical technique remains a fundamental component of inorganic chemistry and is invaluable for the separation and identification of metallic ions in a sample. The following sections detail the principles, protocols, and data for the separation of cation Group III from other groups and the subsequent separation and confirmation of individual cations within Group III.

Principle of Cation Group Separation using Ammonium Sulfide

In qualitative inorganic analysis, cations are systematically separated into groups based on the solubility of their various compounds. **Ammonium sulfide**, $(\text{NH}_4)_2\text{S}$, serves as the primary precipitating reagent for Group III cations. This group is also known as the **Ammonium Sulfide Group**.

The separation relies on the principle of fractional precipitation based on the solubility product constant (K_{sp}) of the metal sulfides and hydroxides. Cations of Group I (Ag^+ , Pb^{2+} , Hg_2^{2+}) are first removed as insoluble chlorides using dilute HCl. Subsequently, Group II cations (e.g.,

Cu^{2+} , Cd^{2+} , Bi^{3+} , Hg^{2+}), which form very insoluble sulfides even in acidic solutions, are precipitated using hydrogen sulfide (H_2S) in an acidic medium.[1][2]

After the removal of Group I and II cations, the solution is made alkaline with ammonia (NH_4OH) and then **ammonium sulfide** is added.[3] In this basic medium, the concentration of sulfide ions (S^{2-}) is significantly increased, leading to the precipitation of the more soluble sulfides of Group III cations. Trivalent cations in this group, such as Al^{3+} and Cr^{3+} , precipitate as hydroxides due to the basic conditions created by the ammonia buffer.[3][4]

Data Presentation: Solubility and Precipitation Data

The selective precipitation of Group III cations is governed by their solubility products. The table below summarizes the K_{sp} values for the relevant sulfides and hydroxides at or near 25°C . The optimal pH for the precipitation of Group III cations is approximately 9, which is achieved using an ammonium chloride/ammonia buffer.[5]

Cation	Precipitate	Ksp Value	Precipitate Color
Aluminum (Al^{3+})	$\text{Al}(\text{OH})_3$	1.8×10^{-33} [1]	White, gelatinous
Chromium (Cr^{3+})	$\text{Cr}(\text{OH})_3$	6.3×10^{-31} [6]	Grayish-green
Iron(III) (Fe^{3+})	$\text{Fe}(\text{OH})_3$	2.6×10^{-39} [7]	Reddish-brown
Cobalt (Co^{2+})	CoS	4×10^{-21} [6]	Black
Nickel (Ni^{2+})	NiS	1.0×10^{-24}	Black
Manganese (Mn^{2+})	MnS	2.5×10^{-13}	Pink/Buff
Zinc (Zn^{2+})	ZnS	2.0×10^{-25} [7]	White

Experimental Protocols

The following protocols detail the separation of Group III cations and the subsequent identification of individual ions.

Protocol 1: Precipitation of Group III Cations

Objective: To separate Group III cations from the supernatant containing subsequent cation groups.

Materials:

- Test solution (supernatant from Group II separation)
- Ammonium chloride (NH_4Cl) solution (6 M)
- Ammonium hydroxide (NH_4OH) solution (6 M)
- **Ammonium sulfide** ($(\text{NH}_4)_2\text{S}$) solution
- Centrifuge
- Test tubes
- Water bath

Procedure:

- Take the supernatant from the Group II precipitation in a test tube.
- Add 1 mL of 6 M NH_4Cl solution. The ammonium chloride acts as a buffer to prevent the precipitation of $\text{Mg}(\text{OH})_2$ from later groups.[8]
- Add 6 M NH_4OH dropwise until the solution is alkaline (test with litmus paper).
- Add 1-2 mL of $(\text{NH}_4)_2\text{S}$ solution.
- Mix thoroughly and heat the test tube in a water bath for a few minutes to encourage complete precipitation.
- Centrifuge the mixture.
- Decant the supernatant, which will be used for the analysis of Group IV and V cations.
- The precipitate contains the sulfides and hydroxides of Group III cations. Wash the precipitate with a small amount of water containing a little NH_4Cl and $(\text{NH}_4)_2\text{S}$, centrifuge,

and discard the washing.

Protocol 2: Separation and Confirmation of Group III Cations

Objective: To separate the Group III precipitate into subgroups and confirm the presence of individual cations.

The Group III precipitate is typically separated into two subgroups: the Iron subgroup (Fe^{3+} , Co^{2+} , Ni^{2+}) and the Aluminum subgroup (Al^{3+} , Cr^{3+} , Zn^{2+} , Mn^{2+}). This separation is achieved by treating the precipitate with cold, dilute HCl. The sulfides of the Aluminum subgroup will dissolve, while the sulfides of the Iron subgroup will not.

Materials:

- Group III precipitate
- Hydrochloric acid (HCl), cold and dilute (e.g., 1 M)
- Nitric acid (HNO_3), concentrated
- Sodium hydroxide (NaOH) solution (6 M)
- Hydrogen peroxide (H_2O_2) solution (3%)
- Potassium thiocyanate (KSCN) solution
- Dimethylglyoxime solution
- "Aluminon" reagent (aurin tricarboxylic acid)
- Lead acetate ($\text{Pb}(\text{CH}_3\text{COO})_2$) solution
- Centrifuge
- Test tubes

Procedure for Iron Subgroup (Fe^{3+} , Co^{2+} , Ni^{2+}):

- Treat the Group III precipitate with cold, dilute HCl and stir. Centrifuge the mixture. The residue contains the sulfides of the Iron subgroup (CoS, NiS) and possibly some undissolved FeS. The supernatant contains the cations of the Aluminum subgroup.
- Confirmation of Iron (Fe^{3+}): Dissolve the residue in aqua regia (a mixture of concentrated HNO_3 and HCl). Evaporate to dryness, then dissolve the residue in a small amount of water and acidify with HCl. Add a few drops of KSCN solution. The formation of a blood-red color confirms the presence of Fe^{3+} .^[8]
- Confirmation of Nickel (Ni^{2+}): To a portion of the solution from step 2, add NH_4OH until alkaline, then add a few drops of dimethylglyoxime solution. A strawberry-red precipitate confirms the presence of Ni^{2+} .
- Confirmation of Cobalt (Co^{2+}): To another portion of the solution from step 2, add a few crystals of ammonium thiocyanate. Then add a small amount of amyl alcohol or ether and shake. A blue color in the organic layer confirms the presence of Co^{2+} .

Procedure for Aluminum Subgroup (Al^{3+} , Cr^{3+} , Zn^{2+} , Mn^{2+}):

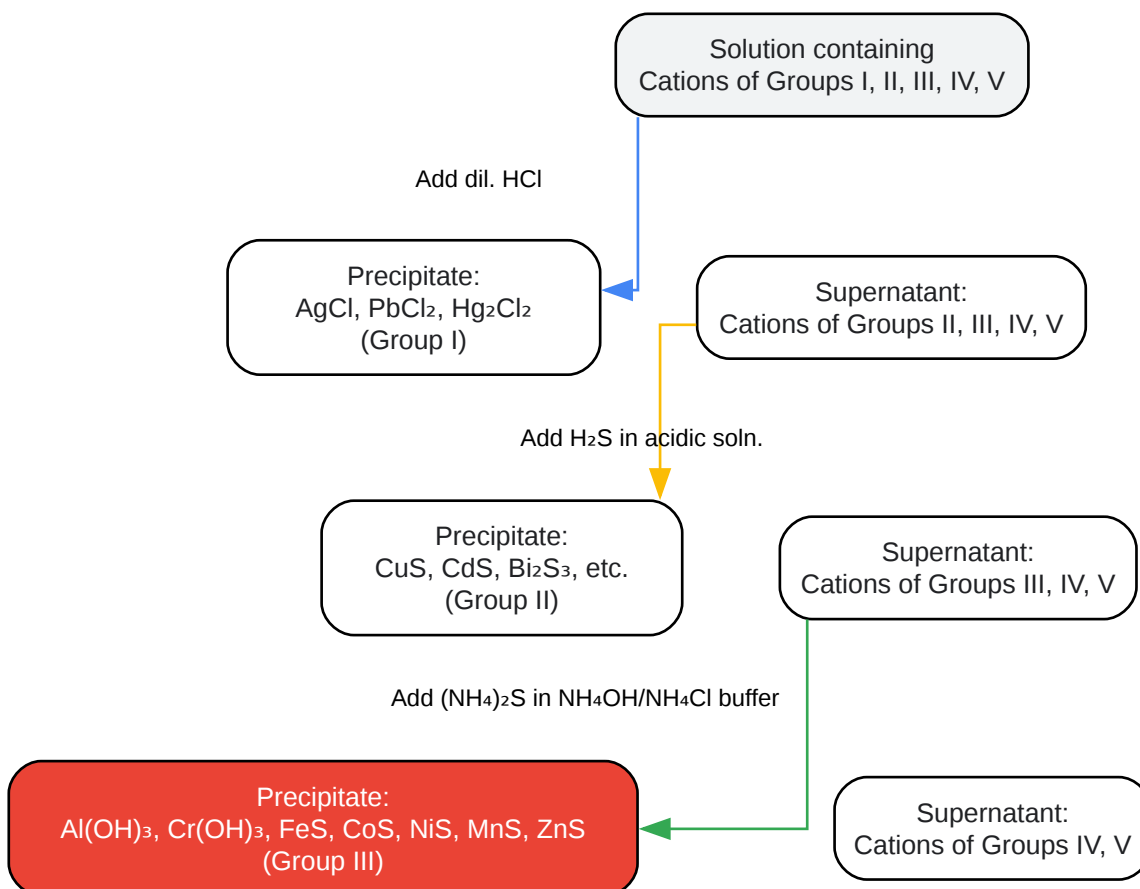
- Take the supernatant from the separation of the Iron subgroup. Boil to expel any H_2S .
- Add a few drops of concentrated HNO_3 and boil to oxidize any Fe^{2+} to Fe^{3+} (if iron was not completely precipitated).
- Add an excess of NaOH solution and a small amount of H_2O_2 . Boil the solution. This will precipitate $\text{Mn}(\text{OH})_2$ and $\text{Fe}(\text{OH})_3$ (if present), while Al^{3+} , Cr^{3+} , and Zn^{2+} will form soluble hydroxo complexes. Centrifuge and separate the precipitate (containing Mn) from the supernatant (containing Al, Cr, Zn).
- Confirmation of Manganese (Mn^{2+}): Treat the precipitate from the previous step with HNO_3 and a small amount of sodium bismuthate (NaBiO_3) or lead dioxide (PbO_2). The formation of a purple solution of permanganate (MnO_4^-) confirms the presence of Mn^{2+} .
- Confirmation of Aluminum (Al^{3+}): To a portion of the supernatant from step 3, acidify with HCl and then add NH_4OH until just alkaline. A white, gelatinous precipitate of $\text{Al}(\text{OH})_3$ indicates the presence of Al^{3+} . To confirm, dissolve the precipitate in HCl, add the "aluminon" reagent,

and then make the solution alkaline with an ammonium acetate/ammonia buffer. A red precipitate (a "lake") confirms the presence of Al^{3+} .^[9]

- Confirmation of Chromium (Cr^{3+}): To another portion of the supernatant from step 3 (which will be yellow if chromium is present due to the formation of chromate, CrO_4^{2-}), acidify with acetic acid and add lead acetate solution. A yellow precipitate of lead chromate (PbCrO_4) confirms the presence of Cr^{3+} .^[9]
- Confirmation of Zinc (Zn^{2+}): To the final portion of the supernatant from step 3, acidify with acetic acid and pass H_2S gas or add $(\text{NH}_4)_2\text{S}$. A white precipitate of ZnS confirms the presence of Zn^{2+} .^{[9][10]}

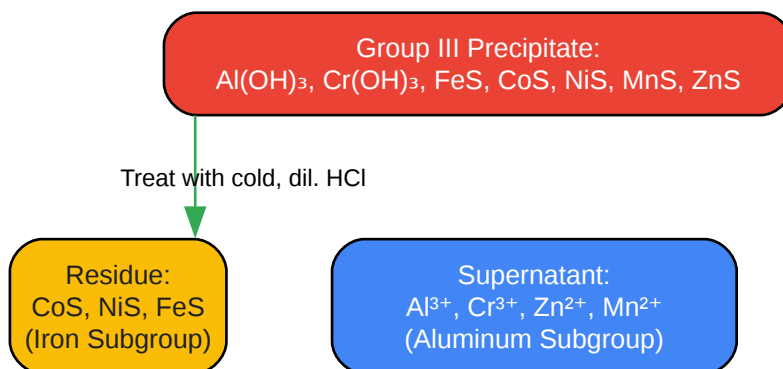
Visualizations

The following diagrams illustrate the logical workflow for the separation and identification of Group III cations.

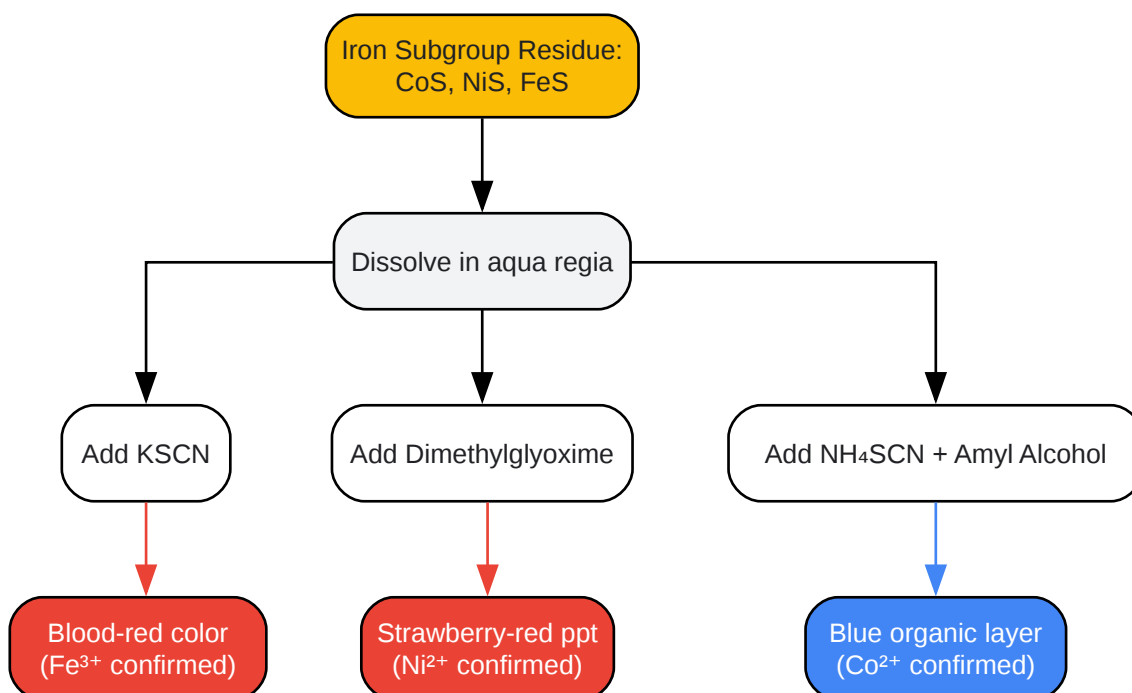


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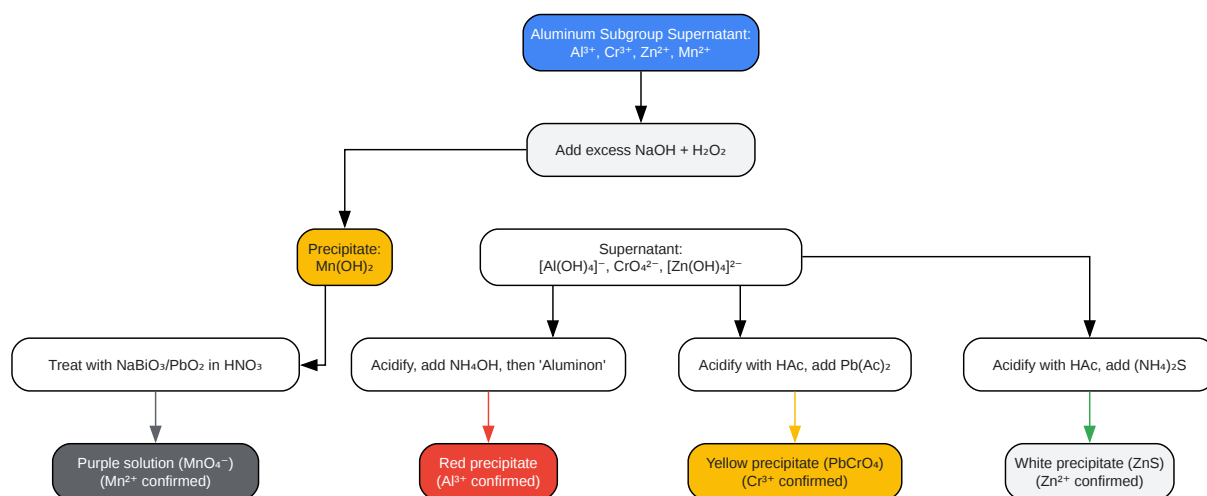
Caption: Overall Cation Group Separation Scheme.

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Caption: Separation of Group III into Subgroups.

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Caption: Confirmatory Tests for the Iron Subgroup.



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Caption: Confirmatory Tests for the Aluminum Subgroup.

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References

- 1. web.williams.edu [web.williams.edu]
- 2. Solved QUALITATIVE ANALYSIS OF GROUP II and III CATIONS | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Qualitative Analysis Using Selective Precipitation [webmis.highland.cc.il.us]

- 5. lcms.cz [lcms.cz]
- 6. Ksp Table [chm.uri.edu]
- 7. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pcbiochemres.com [pcbiochemres.com]
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